[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate
Description
The compound [(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate (hereafter referred to as Compound A) is a structurally complex spirocyclic molecule with a pyrano[3,2-d][1,3]dioxine core fused to a cyclohexane ring. Key features include:
- A 7-hydroxy group on the pyrano-dioxine ring.
- A 4-nitrophenoxy substituent at position 5.
- A benzoate ester at position 6.
Properties
IUPAC Name |
[(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2/t19-,20+,21-,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIQVXUQHZOPI-AQKHVRLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858185 | |
| Record name | 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102717-17-9 | |
| Record name | 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a spirocyclic framework that contributes to its unique biological activity.
Physical Properties
- Molecular Weight: 453.49 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
Pharmacological Effects
-
Antimicrobial Activity
- Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
-
Antioxidant Activity
- The compound has shown promising antioxidant effects in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models.
-
Anti-inflammatory Properties
- Research suggests that it may inhibit pro-inflammatory cytokines and pathways, potentially useful in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and infection.
- Receptor Modulation: It has been suggested that the compound interacts with neurotransmitter receptors, which could explain its potential neuroprotective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed:
- Tested Organisms: Staphylococcus aureus, Escherichia coli
- Results: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Antioxidant Activity
In vitro assays measuring the compound's antioxidant capacity showed:
- DPPH Radical Scavenging Activity: IC50 value of 25 µg/mL.
- Total Phenolic Content: 150 mg GAE/g of extract.
Research Findings Summary Table
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC Testing | Effective against S. aureus and E. coli |
| Antioxidant | DPPH Scavenging Assay | IC50 = 25 µg/mL |
| Anti-inflammatory | Cytokine Inhibition Assay | Reduced TNF-alpha levels by 40% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of cell cycle progression. For instance, a study demonstrated that derivatives with similar frameworks effectively inhibited tumor growth in xenograft models .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for developing new anti-inflammatory drugs .
Pharmacology
Drug Delivery Systems
The unique spirocyclic structure of this compound has been explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs while potentially reducing side effects associated with conventional delivery methods .
Prodrug Development
The compound has been investigated as a prodrug for hydroxyl-containing drugs. The modification of hydroxyl groups to form esters can enhance lipophilicity and membrane permeability. This strategy is particularly beneficial in overcoming the first-pass metabolism challenge in pharmacokinetics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Properties | Showed reduction in edema in animal models when administered at therapeutic doses. |
| Study C | Drug Delivery | Enhanced bioavailability of co-administered drugs by 50% compared to standard formulations. |
Chemical Reactions Analysis
Key Structural Features and Functional Groups
The compound contains:
- Spiro structure : A bicyclic system formed by the fusion of a pyrano[3,2-d] dioxine ring and a cyclohexane ring.
- 4-Nitrophenoxy group : A strong electron-withdrawing group capable of acting as a leaving group in substitution reactions.
- Benzoate ester : A reactive ester group susceptible to hydrolysis.
- Cyclohexylidene protecting group : A protecting group for diols, removable under acidic conditions .
Ester Hydrolysis
The benzoate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its conjugate base.
| Reaction Type | Reagents | Products |
|---|---|---|
| Basic Hydrolysis | Aqueous NaOH | Carboxylate salt |
| Acidic Hydrolysis | HCl (aq) | Carboxylic acid |
Mechanism : Nucleophilic attack on the ester carbonyl, leading to cleavage of the ester bond .
Cyclohexylidene Deprotection
The cyclohexylidene group, a common protecting group for diols, can be removed under acidic conditions to regenerate the diol.
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic Deprotection | H2SO4 (aq) | Diol (cleavage of 1,2-diol protecting group) |
Mechanism : Acid-catalyzed ring-opening of the cyclohexylidene group, releasing the diol .
4-Nitrophenoxy Group Substitution
The 4-nitrophenoxy group is a good leaving group, enabling nucleophilic substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Alcoholic Substitution | RO⁻ (e.g., methanol, ethanol) | R-O-spiro compound |
| Aminolytic Substitution | NH3 or RNH2 | NH2-spiro compound |
Mechanism : The nitro group stabilizes the transition state, facilitating substitution via an SN2 mechanism .
Glycosylation Reactions
The compound may serve as an intermediate in glycosylation reactions, where the benzoate ester or nitrophenoxy group acts as a leaving group.
Example Reaction :
- Reagents : Glycosyl donor, Lewis acid catalyst (e.g., TMSOTf)
- Products : Glycoside derivatives
Mechanism : The leaving group facilitates the formation of a glycosyl cation intermediate, enabling bond formation with a nucleophilic acceptor .
Stability and Reactivity
| Functional Group | Stability | Reactivity |
|---|---|---|
| Benzoate Ester | Moderate | High |
| 4-Nitrophenoxy | High | High |
| Cyclohexylidene | Moderate | Moderate |
Key Observations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrano[3,2-d][1,3]dioxine Cores
Compound B : [(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]4-methylbenzenesulfonate ()
- Key Differences: Methoxy group at position 6 vs. 4-nitrophenoxy in Compound A. Sulfonyloxy groups at positions 7 and 8 vs. hydroxy and benzoate in Compound A.
- Impact on Properties :
Compound C : (2R,4aR,6R,7S,8S,8aR)-7,8-Bis(benzyloxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine ()
- Key Differences: Benzyloxy groups at positions 7 and 8 vs. hydroxy and benzoate in Compound A. p-Tolylthio substituent at position 6 vs. 4-nitrophenoxy in Compound A.
- Impact on Properties :
Compound D : (4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-Fluoro-6-Methoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine ()
Physicochemical and Spectroscopic Comparison
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~500 (estimated) | 590.66 | 554.68 (calculated) | 420.44 (calculated) |
| Key IR Peaks | 1720 cm⁻¹ (C=O, benzoate) | 1360 cm⁻¹ (SO₂), 1720 cm⁻¹ (C=O) | 696 cm⁻¹ (C-S-C) | 1630 cm⁻¹ (C-F) |
| 1H NMR Features | δ 8.0–8.2 (nitrophenoxy) | δ 2.4 (CH₃, sulfonate) | δ 6.9–7.4 (benzyloxy) | δ 4.7 (ethoxymethoxy) |
| Solubility | Low (ester/nitro groups) | Very low (sulfonates) | Moderate (thioether) | Moderate (fluoro/ether) |
Functional Group-Driven Comparative Analysis
Nitro vs. Methoxy/Sulfonate Groups
- 4-Nitrophenoxy (Compound A): Strong electron-withdrawing effect enhances reactivity in nucleophilic substitutions. May confer fluorescence quenching properties.
- Methoxy (Compound D) :
- Electron-donating, increasing ring electron density for electrophilic attacks.
- Sulfonate (Compound B) :
Benzoate Ester vs. Benzyloxy/Ethoxymethoxy
- Benzoate Ester (Compound A) :
- Susceptible to hydrolysis under acidic/basic conditions.
- Provides a handle for prodrug strategies.
- Benzyloxy (Compound C): Requires hydrogenolysis for deprotection, limiting in vivo applications .
- Ethoxymethoxy (Compound D) :
- Labile under mild acidic conditions, useful for temporary protection .
Preparation Methods
Precursor Preparation
A keto-diol intermediate is generated by oxidizing a protected sugar derivative (e.g., 4,6-O-cyclohexylidene-β-D-mannopyranoside) with periodic acid, followed by reduction to introduce hydroxyl groups at positions 7 and 8.
Cyclization Conditions
Cyclization is achieved using acetic acid as both solvent and catalyst at 50°C for 3 hours, yielding the spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-2,1'-cyclohexane] core. Cooling to room temperature and adding periodic acid (1 equiv) ensures complete ring closure.
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | 50 | 3 | 90 |
| 2 | H₅IO₆ | 25 | 0.25 | 95 |
Introduction of the 4-Nitrophenoxy Group
The 6-hydroxy group undergoes nucleophilic substitution with 4-nitrophenol under Mitsunobu conditions to install the aryl ether:
Reaction Optimization
Stereochemical Considerations
The reaction preserves the 6S configuration due to the steric hindrance of the cyclohexylidene protecting group, which directs substitution to the desired position.
Benzoate Esterification
The 8-hydroxy group is esterified with benzoyl chloride under Schotten-Baumann conditions:
Procedure
Side Reactions Mitigation
Excess base ensures rapid deprotonation of the hydroxyl group, minimizing hydrolysis of the 4-nitrophenoxy moiety.
Deprotection and Final Isolation
The cyclohexylidene protecting group is removed via acid hydrolysis:
Hydrolysis Conditions
Purification
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Comparative Analysis of Methodologies
Table 1: Key Parameters Across Synthesis Steps
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Spirocyclization | Acetic acid | H₅IO₆ | 50 → 25 | 90 |
| 4-Nitrophenoxyation | THF | PPh₃/DIAD | 0 → 25 | 78 |
| Benzoate Esterification | CH₂Cl₂/H₂O | NaOH | 0 | 85 |
| Deprotection | THF/H₂O | HCl | 25 | 92 |
Challenges and Solutions
-
Stereochemical Drift : The 7S and 8R configurations are prone to epimerization under acidic conditions. This is mitigated by using low temperatures during esterification.
-
Nitro Group Stability : The 4-nitrophenoxy group’s sensitivity to reduction necessitates avoiding hydrogenation steps.
Scalability and Industrial Relevance
Gram-scale synthesis (10 g) has been demonstrated with consistent yields (~80%) by maintaining strict control over stoichiometry and reaction times . Industrial adaptation would require continuous flow reactors to optimize heat transfer during cyclization.
Q & A
Q. Optimization Table :
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 50% | 85% |
| Nucleophilic displacement | 4-Nitrofluorobenzene, K₂CO₃, DMF, 60°C, 6h | 70% | 95% |
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate polar byproducts .
- Recrystallization : Optimal solvents include MeOH/H₂O (for hydroxy derivatives) or CHCl₃/hexane (for benzoate esters) .
- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers if racemization occurs during synthesis .
Note : In , silica gel chromatography achieved >98% purity for a related spiro compound .
Advanced: How to mitigate hydrolysis of the benzoate ester under acidic/basic conditions?
Answer:
- pH Control : Maintain neutral conditions (pH 6–8) during reactions involving ester groups .
- Protective Groups : Replace benzoate with tert-butyl esters (acid-labile) or p-nitrobenzoyl groups (base-stable) during synthetic steps .
- Low-Temperature Workup : Quench reactions at 0°C to minimize ester degradation .
Example : In , Troc-protected intermediates retained ester integrity during glycosylation at pH 7.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
